molecular formula C6H12O B8219270 (2r,3r)-3-Methylpent-4-en-2-ol

(2r,3r)-3-Methylpent-4-en-2-ol

Cat. No.: B8219270
M. Wt: 100.16 g/mol
InChI Key: COIPQIFWUIDWLU-PHDIDXHHSA-N
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Description

(2R,3R)-3-Methylpent-4-en-2-ol is an organic compound with a chiral center, making it an important molecule in stereochemistry It is a secondary alcohol with a double bond, which gives it unique chemical properties and reactivity

Scientific Research Applications

(2R,3R)-3-Methylpent-4-en-2-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-3-Methylpent-4-en-2-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. Another method includes the hydroboration-oxidation of the corresponding alkene, which provides high stereoselectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These methods often employ metal catalysts such as palladium or rhodium to achieve the desired stereochemistry and yield.

Chemical Reactions Analysis

Types of Reactions: (2R,3R)-3-Methylpent-4-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: It can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to other functional groups.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of alkyl halides or other substituted products.

Mechanism of Action

The mechanism of action of (2R,3R)-3-Methylpent-4-en-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved may include enzymatic catalysis, where the compound acts as a substrate or inhibitor, leading to various biochemical effects.

Comparison with Similar Compounds

  • (2S,3S)-3-Methylpent-4-en-2-ol
  • (2R,3S)-3-Methylpent-4-en-2-ol
  • (2S,3R)-3-Methylpent-4-en-2-ol

Comparison: (2R,3R)-3-Methylpent-4-en-2-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Compared to its diastereomers and enantiomers, it may exhibit different reactivity, solubility, and biological activity. The presence of the double bond also differentiates it from similar saturated compounds, influencing its reactivity in addition reactions.

Properties

IUPAC Name

(2R,3R)-3-methylpent-4-en-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-4-5(2)6(3)7/h4-7H,1H2,2-3H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIPQIFWUIDWLU-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C=C)[C@@H](C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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